molecular formula C17H24N2O2 B7933563 (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933563
M. Wt: 288.4 g/mol
InChI Key: VDKAZZIEOSJCOC-UHFFFAOYSA-N
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Description

“(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester” is a cyclohexane-based carbamate derivative featuring a cyclopropylamino substituent at the 4-position of the cyclohexyl ring and a benzyl ester group. This compound is structurally characterized by its carbamate linkage (-NHCOO-) and the sterically constrained cyclopropyl group, which may confer unique physicochemical and biological properties, such as metabolic stability or enhanced binding specificity in drug-receptor interactions .

Properties

IUPAC Name

benzyl N-[4-(cyclopropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-10-8-15(9-11-16)18-14-6-7-14/h1-5,14-16,18H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKAZZIEOSJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropylamino-cyclohexyl intermediate. This intermediate can be synthesized through the catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates using a chiral rhodium complex .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of scalable catalytic systems and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropylamino or carbamic acid benzyl ester moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the cyclohexyl ring or the benzyl ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The cyclopropylamino group may play a crucial role in the compound’s binding affinity and specificity, while the carbamic acid benzyl ester moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous carbamic acid benzyl esters, highlighting key substituents and molecular features:

Compound Name Substituents on Cyclohexyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester (Target) Cyclopropylamino Not explicitly provided (Inferred: ~C19H27N2O2) ~317 (estimated) Discontinued; cyclopropyl group for stability
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate Chloroacetyl + isopropylamino C19H26ClN2O3 365.88 Chloroacetyl group enhances electrophilicity; intermediate in alkylation reactions
{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Aminoethyl + isopropylamino C19H31N3O2 333.5 Aminoethyl group increases polarity; discontinued
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclopropyl + 2-hydroxyethylamino C19H28N2O3 332.44 Hydroxyethyl improves solubility; predicted density 1.17 g/cm³
{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Hydroxyethyl + methylamino C17H26N2O3 306.41 Compact substituents; 96% purity; lab use only

Key Observations:

  • Chloroacetyl derivatives (e.g., ) exhibit higher reactivity due to the electrophilic chloro group, making them suitable for further functionalization .
  • Polarity and Solubility : Hydroxyethyl-containing analogs () demonstrate increased hydrophilicity, which may improve aqueous solubility—a critical factor in drug formulation .
  • Commercial Availability : Several analogs (e.g., ) are discontinued, indicating niche applications or synthesis difficulties .

Analysis of Physicochemical Properties

The table below compares predicted or experimental physicochemical properties of selected analogs:

Compound Density (g/cm³) Boiling Point (°C) pKa (Predicted) Molecular Weight (g/mol) Reference
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 1.17 ± 0.1 520.3 ± 50.0 12.23 ± 0.40 332.44
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate Not provided Not provided Not provided 365.88
Target Compound (Estimated) ~1.15 (inferred) ~500 (inferred) ~12 (inferred) ~317 -

Insights:

  • Density and Boiling Points : The hydroxyethyl-substituted compound () has a higher predicted boiling point (520°C) than simpler analogs, likely due to hydrogen bonding .
  • Acid-Base Properties: The high pKa (~12.23) of the hydroxyethyl analog suggests a weakly basic amino group, which may influence protonation states under physiological conditions .

Biological Activity

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is a compound with significant potential in pharmaceutical and biological applications. Its unique chemical structure allows for various interactions with biological targets, making it a subject of interest in drug development and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group attached to a cyclohexylamine backbone, linked to a carbamic acid benzyl ester. This structure is crucial for its biological activity, influencing its interaction with enzymes and receptors.

Chemical Formula

  • Molecular Formula : C15H22N2O2
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. The compound has been studied for its potential to interact with calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has shown promise as a calpain inhibitor, which may be beneficial in preventing adverse ventricular remodeling post-myocardial infarction .
  • Neuroprotective Effects : As with other carbamate derivatives, it may exhibit neuroprotective properties by modulating neurotransmitter systems .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, although further research is required to substantiate these findings.

Calpain Inhibition Study

A study investigated the effects of this compound on myocardial remodeling. The results indicated that administration of the compound significantly reduced scar formation and cardiomyocyte hypertrophy in a rat model of myocardial infarction. Key findings included:

  • Scar Area Reduction : The treated group exhibited a 29% decrease in scar area compared to the control group.
  • Cardiomyocyte Size : Histological analysis showed reduced cross-sectional area of cardiomyocytes, indicating less hypertrophy in treated subjects .

Neuroprotective Potential

Another study explored the neuroprotective effects of similar carbamate esters, suggesting that compounds like this compound could protect neurons from apoptosis induced by oxidative stress. This was assessed using cell viability assays and markers for apoptosis, showing promising results that warrant further exploration .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(4-Methylamino-cyclohexyl)-carbamic acid tert-butyl esterSimilar backbone with tert-butyl groupNeuroprotective, enzyme inhibition
(2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl esterHydroxymethyl substitutionUsed in pharmaceutical development, potential for neurological applications

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